molecular formula C8H5F4NO2 B14858236 2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B14858236
M. Wt: 223.12 g/mol
InChI Key: PADXFWNJHPKTDC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electron-withdrawing capability, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) is common in large-scale production. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid has several scientific research applications:

    Chemistry: It is used as a reactant in the preparation of aminopyridines through amination reactions

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H5F4NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15)

InChI Key

PADXFWNJHPKTDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)C(F)(F)F

Origin of Product

United States

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